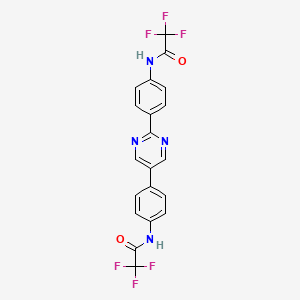![molecular formula C28H14N2O8 B3452203 3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID](/img/structure/B3452203.png)
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID
Übersicht
Beschreibung
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID is a complex organic compound with the molecular formula C28H14N2O8 . This compound is characterized by its unique structure, which includes multiple carboxyl and oxo groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID typically involves multi-step organic synthesis techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-(1,3,6,8-TETRAOXO-1,3,6,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLINE-2,7-DIYL)DIBENZOIC ACID: Similar structure but different substitution pattern.
2-(7-(2-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL)BENZOIC ACID: Another derivative with a different carboxyphenyl group position.
Uniqueness
3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
3-[13-(3-carboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O8/c31-23-17-7-9-19-22-20(26(34)30(25(19)33)16-6-2-4-14(12-16)28(37)38)10-8-18(21(17)22)24(32)29(23)15-5-1-3-13(11-15)27(35)36/h1-12H,(H,35,36)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCDSOENGRMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


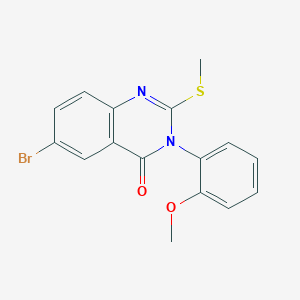
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3452131.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3452141.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)
![ethyl 2-({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B3452147.png)
![1-[(3-METHOXYPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE](/img/structure/B3452148.png)
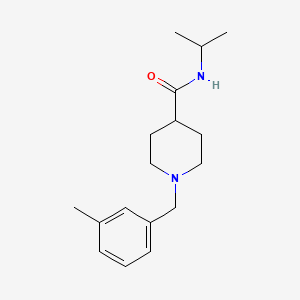
![4-[4-[(4-Bromophenyl)methoxy]phenyl]-1,3-thiazol-2-amine](/img/structure/B3452190.png)
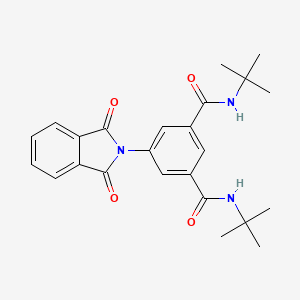
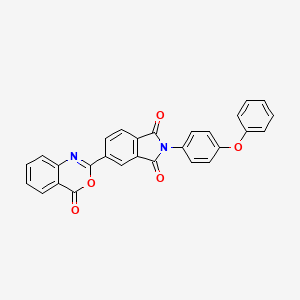

![2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE](/img/structure/B3452211.png)
![5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid](/img/structure/B3452216.png)
